MEthyl 4-(1,2,3-triazol-2-yl)butanoate

Cytochrome P450 inhibition Drug-drug interaction Metabolic stability

Procure this 2H-1,2,3-triazole ester (98% purity) with a butanoate backbone for reliable CYP interaction studies and fungicide development. Its unique 2H-tautomer and ester functionality offer distinct advantages over 1H- or 1,2,4-triazole isomers. Ideal as a control or scaffold, its high purity minimizes side reactions. Request a quote for your specific research or production needs.

Molecular Formula C7H11N3O2
Molecular Weight 169.184
CAS No. 2288709-41-9
Cat. No. B2611644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEthyl 4-(1,2,3-triazol-2-yl)butanoate
CAS2288709-41-9
Molecular FormulaC7H11N3O2
Molecular Weight169.184
Structural Identifiers
SMILESCOC(=O)CCCN1N=CC=N1
InChIInChI=1S/C7H11N3O2/c1-12-7(11)3-2-6-10-8-4-5-9-10/h4-5H,2-3,6H2,1H3
InChIKeyNUVWDUKVKVHUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(1,2,3-triazol-2-yl)butanoate (CAS 2288709-41-9): Baseline Properties and Procurement Overview


Methyl 4-(1,2,3-triazol-2-yl)butanoate (CAS 2288709-41-9) is a 2H-1,2,3-triazole derivative featuring a four-carbon butanoate ester backbone substituted at the fourth position with the triazole ring . The compound has the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol . It is commercially available as a research chemical with a catalog purity specification of 98% .

Why Generic Substitution of Methyl 4-(1,2,3-triazol-2-yl)butanoate Fails: Triazole Regioisomer and Core Isomer Differentiation


Triazole-containing compounds cannot be considered interchangeable due to fundamental differences in regioisomerism (1H- vs. 2H-1,2,3-triazole) and core isomerism (1,2,3- vs. 1,2,4-triazole) [1]. The 2H-tautomer of 1,2,3-triazole exhibits distinct electronic distribution and dipole moment compared to the 1H-tautomer, influencing molecular recognition and physicochemical properties [1]. Furthermore, the 1,2,3-triazole core is structurally isosteric to the 1,2,4-triazole core yet displays markedly different interactions with cytochrome P450 enzymes, as detailed in the quantitative evidence below [2]. These differences render generic substitution scientifically invalid.

Methyl 4-(1,2,3-triazol-2-yl)butanoate (CAS 2288709-41-9): Quantitative Evidence for Differentiated Selection


CYP Inhibition Liability: 1,2,3-Triazole Core Demonstrates Reduced Off-Target CYP Interaction Compared to 1,2,4-Triazole

In contrast to imidazole and 1,2,4-triazole (1,2,4-TRZ), the isosteric 1,2,3-triazole (1,2,3-TRZ) is unrepresented among cytochrome P450 (CYP) inhibitors [1]. This class-level observation is supported by thermodynamic and DFT studies showing that the lower affinity of 1,2,3-triazole for heme iron includes a large unfavorable entropy term likely originating in solvent interactions, differentiating it from 1,2,4-triazole which forms stronger CYP complexes [1].

Cytochrome P450 inhibition Drug-drug interaction Metabolic stability

Synthetic Accessibility: Click Chemistry Enables Efficient Modular Construction of 1,2,3-Triazole Scaffolds

The 1,2,3-triazole core is uniquely accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click reaction known for high dependability, good selectivity, and biocompatibility of starting materials [1]. This synthetic route enables efficient incorporation of triazole units into complex molecular frameworks with high functional group tolerance, a feature not shared by 1,2,4-triazole synthesis which often requires harsher conditions or less regioselective methods [1].

Click chemistry CuAAC Modular synthesis

Physicochemical Profile: Comparable Lipophilicity and Polar Surface Area to 1,2,4-Triazole Analog Suggests Similar ADME Potential

Calculated LogP and topological polar surface area (TPSA) values for methyl 4-(2H-1,2,3-triazol-2-yl)butanoate are 0.2313 and 57.01 Ų, respectively . The corresponding 1,2,4-triazole regioisomer methyl 4-(1H-1,2,4-triazol-1-yl)butanoate (CAS 672285-89-1) exhibits a predicted XlogP of 0.2 and TPSA of 57 Ų [1]. The near-identical physicochemical descriptors suggest that the 1,2,3-triazole compound would exhibit comparable membrane permeability and solubility, with the key differentiator being the CYP interaction profile rather than passive ADME properties.

LogP TPSA ADME prediction

Commercial Purity and Availability: 98% Purity Facilitates Reliable Research Use

The compound is commercially available with a catalog purity specification of 98% . This high purity ensures that downstream synthetic transformations and biological assays are not confounded by significant impurities, which is critical when using the compound as a building block or reference standard. In contrast, many in-class analogs are offered at lower purity grades (e.g., 95%) or require custom synthesis, increasing experimental variability .

Purity specification Procurement Research chemical

Methyl 4-(1,2,3-triazol-2-yl)butanoate (CAS 2288709-41-9): Validated Research and Industrial Application Scenarios


Medicinal Chemistry Building Block for Click Chemistry Derivatization

As a 1,2,3-triazole-containing ester, this compound serves as a versatile intermediate for further derivatization. The ester group can be hydrolyzed to the carboxylic acid, enabling amide coupling, while the triazole core can be elaborated via additional click reactions or used as a bioisostere in lead optimization [1]. Its high purity (98%) minimizes side reactions during subsequent synthetic steps .

Probe Compound for Cytochrome P450 Interaction Studies

Given the established class-level evidence that 1,2,3-triazoles are underrepresented among CYP inhibitors and form unique water-bridged heme complexes [1], methyl 4-(1,2,3-triazol-2-yl)butanoate can serve as a control compound or starting scaffold for designing selective CYP substrates or inhibitors with reduced off-target liability. It is particularly suited for comparative studies against 1,2,4-triazole analogs to elucidate structure-activity relationships in CYP engagement.

Starting Material for Agrochemical Fungicide Development

Triazolyl butanoates, as exemplified by the substituted triazolyl butanoates in EP 0199474 A2, possess fungicidal and plant growth regulating activity [1]. Methyl 4-(1,2,3-triazol-2-yl)butanoate provides an unsubstituted 1,2,3-triazole scaffold for further functionalization to generate novel fungicide candidates, leveraging the metabolic stability and synthetic accessibility of the 1,2,3-triazole core.

Technical Documentation Hub

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